N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide
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Overview
Description
N-(2,5-Dioxo-7-oxabicyclo[410]hept-3-en-3-yl)acetamide is a chemical compound with the molecular formula C8H7NO4 It is characterized by a bicyclic structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide typically involves the reaction of acetic anhydride with a precursor molecule containing the oxabicycloheptane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: This compound shares a similar bicyclic structure but differs in functional groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another compound with a related oxabicycloheptane ring system, used in different applications.
Uniqueness
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
112458-00-1 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide |
InChI |
InChI=1S/C8H7NO4/c1-3(10)9-4-2-5(11)7-8(13-7)6(4)12/h2,7-8H,1H3,(H,9,10) |
InChI Key |
SVPVFHOMNSKSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C2C(C1=O)O2 |
Origin of Product |
United States |
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